molecular formula C6H9NO3 B2780183 (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one CAS No. 117755-05-2

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one

Cat. No.: B2780183
CAS No.: 117755-05-2
M. Wt: 143.142
InChI Key: UJDASDIGQWQAMP-RFZPGFLSSA-N
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Description

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[330]octane-2-one is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one typically involves multi-step organic reactions. One common approach is the rearrangement of norbornadiene derivatives through cycloaddition reactions, followed by functional group modifications . The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound can be challenging due to the high strain energy associated with the bicyclic ring system. advancements in catalytic processes and flow chemistry have enabled more efficient production methods. For instance, the use of palladium-catalyzed reactions and photochemical transformations has shown promise in scaling up the synthesis of such complex molecules .

Chemical Reactions Analysis

Types of Reactions

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, LiAlH4 for reduction, and tosyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .

Major Products

The major products formed from these reactions include ketones, alcohols, and various nitrogen-containing derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-6alpha-Hydroxy-1-aza-3-oxabicyclo[3.3.0]octane-2-one is unique due to its specific arrangement of functional groups and the presence of both nitrogen and oxygen heteroatoms within the bicyclic framework. This unique structure imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

(7R,7aR)-7-hydroxy-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-1-2-7-4(5)3-10-6(7)9/h4-5,8H,1-3H2/t4-,5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDASDIGQWQAMP-RFZPGFLSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(C1O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2[C@@H]([C@@H]1O)COC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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